molecular formula C22H20ClN3O2 B11148828 2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11148828
M. Wt: 393.9 g/mol
InChI Key: FNPDXNKBFFRDCP-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Acetylation of Indole: The starting material, 1H-indole, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 3-acetyl-1H-indole.

    Chlorination: Another indole derivative, 1H-indole, is chlorinated using a chlorinating agent like thionyl chloride to produce 5-chloro-1H-indole.

    Coupling Reaction: The two indole derivatives are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific structural features, such as the presence of both acetyl and chloro groups on the indole rings. These modifications can significantly influence its chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H20ClN3O2/c1-14(27)19-12-26(21-5-3-2-4-17(19)21)13-22(28)24-9-8-15-11-25-20-7-6-16(23)10-18(15)20/h2-7,10-12,25H,8-9,13H2,1H3,(H,24,28)

InChI Key

FNPDXNKBFFRDCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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